LogP Difference: 5-Bromobenzo[d]oxazole-7-carboxylic Acid vs. Non-Brominated Parent Benzo[d]oxazole-7-carboxylic Acid
The introduction of a 5-bromo substituent significantly increases the lipophilicity of the benzoxazole-7-carboxylic acid scaffold. The target compound has a calculated LogP of 2.29 , while the non-brominated parent benzo[d]oxazole-7-carboxylic acid (CAS 208772-24-1) has a LogP of approximately 0.59 . This ~1.7 LogP unit difference translates to roughly a 50-fold increase in octanol-water partition coefficient, substantially affecting membrane permeability, protein binding, and metabolic stability profiles in biological systems [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 |
| Comparator Or Baseline | Benzo[d]oxazole-7-carboxylic acid (CAS 208772-24-1): LogP = -0.59 |
| Quantified Difference | ΔLogP ≈ 2.88 units; ~750-fold increase in partition coefficient favoring the 5-bromo derivative |
| Conditions | Calculated LogP values from vendor-provided physicochemical data (ALogP method) at 25°C |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity (optimal LogP range 1–4 for oral bioavailability), the 5-bromo derivative resides within the drug-like space while the non-brominated parent falls outside it, making the target compound the preferred choice for lead optimization without additional lipophilicity-modifying substitutions.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
